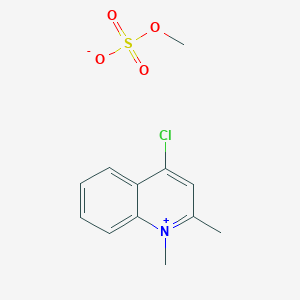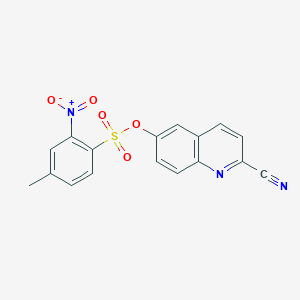
(4S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-4-ol is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of methoxy groups at positions 6 and 7, a methyl group at position 2, and a hydroxyl group at position 4 on the isoquinoline ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-4-ol can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, which is a chemical reaction that forms a tetrahydroisoquinoline. The reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as methylation, reduction, and cyclization under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction may produce a fully saturated isoquinoline derivative.
Aplicaciones Científicas De Investigación
(4S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for neurological disorders.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (4S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 4 and the methoxy groups at positions 6 and 7 play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the hydroxyl group at position 4.
2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the hydroxyl group at position 4 and has a different substitution pattern.
Uniqueness
(4S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-4-ol is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
(4S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-4-ol |
InChI |
InChI=1S/C12H17NO3/c1-13-6-8-4-11(15-2)12(16-3)5-9(8)10(14)7-13/h4-5,10,14H,6-7H2,1-3H3/t10-/m1/s1 |
Clave InChI |
LQGZNLGFOVRCHN-SNVBAGLBSA-N |
SMILES isomérico |
CN1C[C@H](C2=CC(=C(C=C2C1)OC)OC)O |
SMILES canónico |
CN1CC(C2=CC(=C(C=C2C1)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B12881620.png)
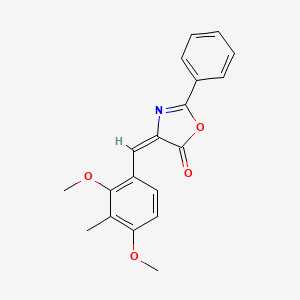
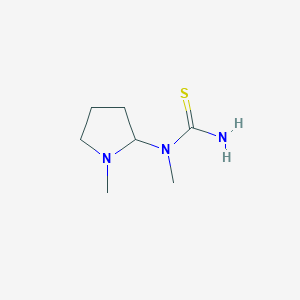
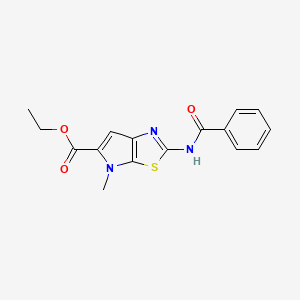

![2-(Difluoromethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B12881653.png)
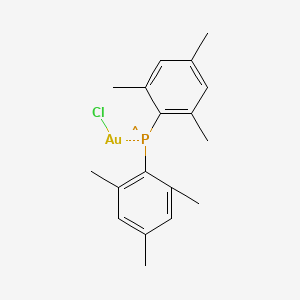
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-Benzyl-4,5-dihydrooxazole)](/img/structure/B12881675.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B12881678.png)
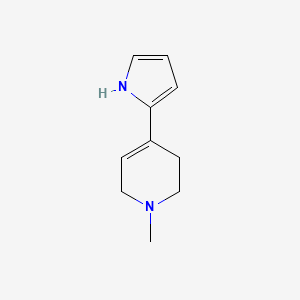
![Ethyl 2-(2-cyano-3-(1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12881687.png)
